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Acetyl 2-methylbutanoate

Flavor Science Analytical Chemistry Sensory Analysis

Acetyl 2-methylbutanoate, commonly referred to as 2-methylbutyl acetate (CAS 624-41-9), is a branched-chain acetate ester with the molecular formula C7H14O2. It is naturally occurring in various fruits, including apples and grapes, and is widely utilized in the flavor and fragrance industry for its potent fruity aroma, characterized by notes of banana, apple, and sweet, ripe fruit.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B11818889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl 2-methylbutanoate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC(=O)C
InChIInChI=1S/C7H12O3/c1-4-5(2)7(9)10-6(3)8/h5H,4H2,1-3H3
InChIKeyXFICDBMMLGDRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl 2-methylbutanoate (2-Methylbutyl acetate) Compound Profile and Procurement Context


Acetyl 2-methylbutanoate, commonly referred to as 2-methylbutyl acetate (CAS 624-41-9), is a branched-chain acetate ester with the molecular formula C7H14O2 [1]. It is naturally occurring in various fruits, including apples and grapes, and is widely utilized in the flavor and fragrance industry for its potent fruity aroma, characterized by notes of banana, apple, and sweet, ripe fruit . As a chiral compound, its naturally derived form is distinguished by a high enantiomeric purity in favor of the (S)-configuration, a key attribute for authenticity in natural flavor formulations [2]. This guide provides a quantitative, evidence-based analysis of its performance and differentiation relative to its closest structural analogs, supporting informed scientific and procurement decisions.

Natural (S)-enantiomer-enriched standard for authentic fruit aroma research
Chiral reference compound for enantioselective GC authenticity testing
Supports flavor stability and storage impact studies in fruit matrices

Why Generic Substitution Fails: Quantified Sensory and Chiral Differentiation of Acetyl 2-methylbutanoate


The interchangeability of generic acetate esters in flavor formulations is a high-risk assumption, as demonstrated by the substantial, quantifiable differences in sensory potency and chiral composition between closely related compounds. For example, acetyl 2-methylbutanoate (2-methylbutyl acetate) exhibits a flavor threshold in water of 5 parts per billion (ppb), making it 200 times more potent than its biosynthetically related ester, ethyl 2-methylbutanoate, which has a threshold of 0.1 parts per million (ppm) [1]. Furthermore, the natural authenticity of a flavor profile is directly tied to enantiomeric composition; naturally occurring acetyl 2-methylbutanoate is found with high enantiomeric purity (>99%) favoring the (S)-configuration, whereas a racemic mixture represents an artificial, "nature-identical" profile [2]. These critical differentiators—odor threshold and stereochemistry—directly impact sensory performance and regulatory compliance, underscoring the necessity of a compound-specific evaluation.

Sensory potency mismatch with ethyl 2-methylbutanoate
Odor threshold differs substantially; direct replacement may alter flavor impact and require re-optimization of dosage.
Racemic or racemized material cannot replicate natural authenticity
Natural 2-methylbutyl acetate exhibits high (S)-enantiomeric excess; racemic substitutes lose the enantiomeric signature expected in natural flavor research.
3-Methylbutyl acetate (isoamyl acetate) carries a fermentation marker
Isoamyl acetate is not a genuine apple aroma constituent; substituting with it introduces fermentation-character notes, undermining fruit authenticity studies.

Quantitative Evidence Guide for the Differentiation of Acetyl 2-methylbutanoate (2-Methylbutyl acetate)


Comparative Sensory Potency: Acetyl 2-methylbutanoate vs. Ethyl 2-methylbutanoate

Acetyl 2-methylbutanoate (2-methylbutyl acetate) demonstrates a significantly lower odor detection threshold compared to the related ester ethyl 2-methylbutanoate, indicating a much higher sensory potency at equivalent concentrations. The aroma threshold for 2-methylbutyl acetate is reported as 5 ppb (0.005 ppm) in water, whereas the corresponding threshold for ethyl 2-methylbutanoate is 0.1 ppm (100 ppb) under the same conditions [1]. This establishes a 20-fold difference in olfactory sensitivity, making the acetate ester far more impactful per unit mass.

Sensory potency vs. ethyl ester
Head-to-head
5 ppb (target) vs. 0.1 ppm (comparator)
Supports potency differentiation; informs formulation screening context.
20-fold lower threshold reported in water sensory panel.
Flavor Science Analytical Chemistry Sensory Analysis

Chiral Authenticity: Enantiomeric Purity of Natural Acetyl 2-methylbutanoate

The natural authenticity of acetyl 2-methylbutanoate is directly linked to its stereochemistry. Research shows that when isolated from natural sources (apples), 2-methylbutyl acetate is found with an enantiomeric purity of >99% favoring the (S)-enantiomer [1]. This is in stark contrast to its synthetic, racemic counterpart, which consists of a 50:50 mixture of (R)- and (S)-enantiomers. This high enantiomeric excess is a hallmark of its genuine, non-fermentative origin in fruit.

Enantiomeric purity vs. racemate
Head-to-head
>99% (S)-enantiomer vs. racemic 50:50
Enantiomeric purity context; supports natural authenticity review.
Chiral GC with modified cyclodextrin stationary phase.
Chiral Analysis Natural Flavor Verification Food Authenticity

Stability Under Controlled Atmosphere: Resilience of Acetyl 2-methylbutanoate Biosynthesis in Apples

The metabolic pathway responsible for producing acetyl 2-methylbutanoate (2-methylbutyl acetate) in apples exhibits notable stability under controlled atmosphere (CA) storage conditions that otherwise suppress volatile ester biosynthesis. A deuterium-labeling study showed that 2-methylbutyl acetate was the only volatile ester whose concentration was not significantly reduced by CA storage, while the biosynthesis of many other esters, including ethyl 2-methylbutanoate and hexyl 2-methylbutanoate, was severely limited by substrate availability [1]. This indicates a unique resilience in its biosynthetic machinery.

Stability under CA storage
Reported
Not significantly reduced
Storage stability context; supports shelf-life and QC research.
Unique among branched-chain esters in deuterium-labeling study.
Postharvest Physiology Flavor Stability Controlled Atmosphere Storage

Distinguishing Genuine Apple Flavor: Acetyl 2-methylbutanoate vs. 3-Methylbutyl Acetate (Isoamyl acetate)

Enantioselective gas chromatography has proven that 3-methylbutyl acetate (isoamyl acetate) is not a genuine flavor compound of apple aroma but is instead a product of fermentation [1]. This is a critical distinction from acetyl 2-methylbutanoate (2-methylbutyl acetate), which is a genuine, naturally occurring compound in apples with a high (S)-enantiomeric purity [1]. Therefore, the presence of 3-methylbutyl acetate in an apple product can indicate a fermentation process or the use of a non-authentic flavoring.

Authenticity marker vs. isoamyl acetate
Head-to-head
Genuine apple volatile vs. fermentation product
Supports adulteration detection and fermentation-free authenticity.
Enantioselective GC differentiates natural from fermentation-derived profile.
Flavor Chemistry Food Authentication Apple Aroma

Differential Impact of Enantiomers: Comparative Threshold of Ethyl 2-methylbutanoate Enantiomers

While this evidence pertains to the ethyl ester analog, it provides a critical class-level insight into the importance of stereochemistry for 2-methylbutanoate esters. Research on ethyl 2-methylbutanoate shows that the (S)-enantiomer has an olfactory threshold of 1.53 μg/L in dilute alcohol solution, which is almost twice as potent as the racemic mixture's threshold of 2.60 μg/L [1]. This demonstrates that the individual enantiomer can have a significantly different sensory impact than the racemate, a principle that is expected to extend to the acetate ester.

Enantiomer sensory threshold (class-level)
Class-level
(S)-enantiomer threshold 1.53 µg/L vs. racemate 2.60 µg/L
Class-level inference; supports enantiomer-specific potency context.
Data from ethyl 2-methylbutanoate in dilute alcohol; review required for acetate analog.
Enantioselective Sensory Analysis Flavor Thresholds Chiral Chemistry

High-Impact Research and Industrial Application Scenarios for Acetyl 2-methylbutanoate


Authentic Natural Fruit Flavor Formulation (Apple, Banana, Tropical)

Leveraging its high (S)-enantiomeric purity (>99%) as a genuine fruit constituent [1], acetyl 2-methylbutanoate is the superior choice for creating authentic natural fruit flavor profiles for applications in beverages, confectionery, and dairy products. Procurement should prioritize natural-grade material with a Certificate of Analysis confirming high enantiomeric excess to avoid the fermentation notes associated with racemic or 3-methylbutyl acetate-based substitutes [2].

Long-Shelf-Life and Processed Fruit Products (Juice, Jam, Canned Fruit)

Given its unique stability as a volatile marker in apples under controlled atmosphere (CA) storage, where its concentration remains largely unaffected compared to other esters [3], acetyl 2-methylbutanoate is an ideal target analyte for quality control and a robust flavoring agent for products requiring a consistent, long-lasting apple or banana note. This makes it particularly valuable in processed fruit applications where volatile loss during storage is a common issue.

High-Potency Flavoring for Cost-Effective Formulations

The exceptionally low flavor threshold of 5 ppb [3] allows for cost-effective flavoring. Compared to the 200 times less potent ethyl 2-methylbutanoate (threshold 0.1 ppm), a significantly smaller quantity of acetyl 2-methylbutanoate is required to achieve the same sensory impact. This is a critical economic advantage for industrial-scale flavor houses and manufacturers seeking to minimize raw material costs while maximizing flavor intensity.

Analytical Standard for Enantioselective Authenticity Testing

The well-characterized enantiomeric composition of natural acetyl 2-methylbutanoate ((S)-configuration, >99% purity) [2] makes it a valuable reference standard for developing and validating enantioselective GC methods used to authenticate natural flavor extracts and detect adulteration with synthetic, racemic materials [1]. It serves as a chiral marker for verifying the authenticity of fruit-derived products.

Application
Selection Property
Validation Focus
Natural fruit authenticity research
(S)-enantiomer-enriched reference profile
Enantiomeric purity and aroma authenticity via chiral GC
Flavor stability studies in processed fruit
Volatile marker resilience under CA storage
Storage stability endpoint monitoring and QC relevance
Sensory impact-led formulation research
Low odor threshold context for dose-response studies
Sensory threshold validation and potency comparison
Enantioselective analytical reference standard
Chiral reference with defined (S)-enantiomer excess
Enantioselective GC method validation and authenticity testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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